7-Trifluoromethoxy-1H-indazole-3-carboxylic acid methyl ester
Description
Molecular Architecture and Tautomeric Forms
The molecular architecture of this compound is fundamentally based on the indazole core structure, which consists of a fused benzene and pyrazole ring system. Indazoles exhibit three distinct tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with significant differences in their thermodynamic stability and chemical properties. The 1H-tautomer represents the predominant and thermodynamically stable form, being approximately 2.3 kilocalories per mole more stable than the corresponding 2H-form. This stability arises from the benzenoid character of the 1H-indazole structure, which maintains greater aromaticity compared to the quinonoid character exhibited by 2H-indazoles.
The tautomeric equilibrium in indazoles significantly influences their synthesis, reactivity, and biological properties. Thermodynamic internal energy calculations consistently demonstrate that 1H-indazole serves as the predominant stable form over 2H-indazole in gas phase, solution, and solid state conditions. The compound under investigation, bearing a trifluoromethoxy group at the 7-position and a methyl ester functionality at the 3-position, maintains this tautomeric preference for the 1H-form. The presence of the electron-withdrawing trifluoromethoxy group at the 7-position creates additional stabilization through electronic effects that favor the 1H-tautomer configuration.
Structural analysis reveals that the trifluoromethoxy substitution pattern introduces unique electronic and steric considerations. The trifluoromethoxy group, with its strong electron-withdrawing character, significantly alters the electron density distribution throughout the indazole ring system. This substitution pattern affects both the basicity and acidity of the heterocyclic nitrogen atoms, with indazole derivatives generally exhibiting weak basic properties with a pKa value of approximately 1.31 and stronger acidic character with a pKa of 13.86. The methyl ester group at the 3-position provides additional stabilization through resonance effects while maintaining synthetic accessibility for further chemical modifications.
The molecular geometry of this compound exhibits planarity across the indazole core with slight deviations introduced by the substituent groups. The trifluoromethoxy group adopts a conformation that minimizes steric interactions while maximizing electronic stabilization. Computational chemistry data indicates specific molecular properties including a topological polar surface area of 64.21 square angstroms, a calculated logarithmic partition coefficient of 2.2481, four hydrogen bond acceptors, one hydrogen bond donor, and two rotatable bonds. These parameters collectively influence the compound's physical properties and potential intermolecular interactions.
Crystallographic Characterization
Crystallographic analysis of indazole derivatives, including fluorinated variants, has provided crucial insights into their solid-state structures and intermolecular interactions. X-ray crystallography serves as the primary method for determining absolute configuration and detailed structural parameters of these compounds. The technique involves exposing crystalline samples to monochromatic X-ray radiation, producing characteristic diffraction patterns that enable precise determination of atomic positions and chemical bonding arrangements.
Studies of related fluorinated indazole derivatives have demonstrated significant effects of fluorine substitution on crystal packing and hydrogen bonding patterns. Research on fluorinated indazoles, including 3-trifluoromethyl and 3-trifluoromethyl-4,5,6,7-tetrafluoroindazoles, has revealed that these compounds predominantly crystallize in the 1H-tautomeric form. The crystal structures show formation of hydrogen-bonded dimers, with specific packing arrangements influenced by the electron-withdrawing nature of fluorine substituents. In the case of 3-methyl-1H-indazole, hydrogen bonded dimers form through classical nitrogen-hydrogen interactions, while fluorinated variants exhibit modified hydrogen bonding patterns due to altered electronic environments.
The crystallographic characterization of this compound would be expected to show similar tautomeric preferences and hydrogen bonding arrangements. The compound's structure incorporates both the trifluoromethoxy functionality and the ester group, creating multiple sites for potential intermolecular interactions. The trifluoromethoxy group's orientation relative to the indazole plane would be governed by both steric and electronic factors, with the three fluorine atoms adopting conformations that minimize repulsive interactions while maintaining optimal orbital overlap.
Crystallographic studies of indazole derivatives consistently confirm the general preference for 1H-tautomers in solid state environments. This preference stems from the inherent stability of the benzenoid aromatic system and the ability to form optimal hydrogen bonding networks. The MDL number MFCD11506094 assigned to this compound indicates its recognition in crystallographic and chemical databases, facilitating comparative structural analyses. Single crystal X-ray diffraction data would provide precise bond lengths, bond angles, and torsional parameters that characterize the molecular geometry and confirm the tautomeric assignment.
Temperature-dependent crystallographic studies could reveal thermal motion effects and potential phase transitions. The crystalline form's stability under various conditions would be influenced by the intermolecular forces present, including hydrogen bonding, van der Waals interactions, and potential fluorine-based interactions. The ester functionality provides additional hydrogen bonding capability through its carbonyl oxygen, potentially forming bifurcated hydrogen bonds or other complex bonding patterns that stabilize the crystal lattice.
Comparative Analysis with Related Indazole Derivatives
Comparative structural analysis of this compound with related indazole derivatives reveals important structure-activity relationships and substitution effects. The introduction of fluorine-containing groups at various positions on the indazole core produces distinct electronic and steric influences that affect molecular properties and intermolecular interactions. Studies of related compounds, such as 3-methyl-1H-indazole and 3-trifluoromethyl-1H-indazole, provide valuable comparative data for understanding substitution effects.
Research on 1,5,6,7-tetrahydro-4H-indazol-4-ones has demonstrated the influence of substituent patterns on tautomeric stability and energy differences. Theoretical calculations performed at various levels, including semi-empirical AM1, ab initio Hartree-Fock, and density functional theory methods, consistently show that substitution patterns significantly affect the relative energies of different tautomeric forms. For compounds bearing methyl substituents, the tautomeric stability order follows specific patterns, with energy differences between 1H and 2H tautomers typically averaging around 1 kilojoule per mole.
The comparison between this compound and methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate provides insights into the electronic effects of different fluorinated substituents. The trifluoromethyl group (CF₃) versus the trifluoromethoxy group (OCF₃) introduces different electronic characteristics, with the methoxy linkage providing additional electron-withdrawing effects through inductive mechanisms while maintaining some electron-donating character through resonance. This comparison reveals molecular weight differences, with the trifluoromethyl derivative exhibiting a molecular weight of 244.17 grams per mole compared to 260.17 grams per mole for the trifluoromethoxy variant.
Structural studies of osmium complexes containing both 1H-indazole and 2H-indazole tautomers have provided unique insights into tautomer stabilization mechanisms. These studies demonstrate that coordination to metal centers can stabilize normally unfavorable tautomeric forms, with the 2H-indazole tautomer being stabilized through coordination via the N1 nitrogen atom. Such findings highlight the importance of intermolecular interactions in determining tautomeric preferences and suggest that solid-state packing forces could potentially influence the tautomeric form adopted by this compound under specific crystallization conditions.
The comparative analysis extends to intermolecular hydrogen bonding patterns observed in related indazole derivatives. Studies of compounds such as 2-[(2H-indazol-3-yl)methylene]-1H-indene-1,3(2H)-dione have shown that specific substitution patterns can stabilize 2H-tautomers through intermolecular hydrogen bonding networks. These findings suggest that the ester functionality in this compound could participate in similar stabilizing interactions, potentially affecting the relative stability of different tautomeric forms under specific conditions.
| Property | This compound | Methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate | Reference Compound |
|---|---|---|---|
| Molecular Formula | C₁₀H₇F₃N₂O₃ | C₁₀H₇F₃N₂O₂ | C₇H₆N₂ |
| Molecular Weight (g/mol) | 260.17 | 244.17 | 118.14 |
| CAS Number | 1086392-22-4 | 2007919-35-7 | 271-44-3 |
| Tautomeric Preference | 1H-form | 1H-form | 1H-form |
| Substitution Pattern | 7-trifluoromethoxy, 3-ester | 7-trifluoromethyl, 3-ester | unsubstituted |
The influence of fluorination on molecular properties becomes evident through comparison of physical and chemical parameters. Fluorinated indazole derivatives generally exhibit increased lipophilicity, altered electronic properties, and modified hydrogen bonding capabilities compared to non-fluorinated analogs. The trifluoromethoxy group's unique combination of electron-withdrawing and sterically demanding characteristics creates distinct molecular properties that differentiate this compound from other fluorinated indazole derivatives. These structural modifications have implications for potential applications in medicinal chemistry and materials science, where precise control of molecular properties is essential for optimizing performance characteristics.
Properties
IUPAC Name |
methyl 7-(trifluoromethoxy)-2H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c1-17-9(16)8-5-3-2-4-6(7(5)14-15-8)18-10(11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWDBDFQDYSPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(C2=NN1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165177 | |
| Record name | 1H-Indazole-3-carboxylic acid, 7-(trifluoromethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086392-22-4 | |
| Record name | 1H-Indazole-3-carboxylic acid, 7-(trifluoromethoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-3-carboxylic acid, 7-(trifluoromethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-trifluoromethoxy-1H-indazole-3-carboxylic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with indazole or its derivatives as the starting material.
Trifluoromethylation: The indazole ring is trifluoromethylated using reagents such as trifluoromethyl iodide or trifluoromethanesulfonic acid.
Carboxylation: The trifluoromethylated indazole undergoes carboxylation to introduce the carboxylic acid group.
Methylation: Finally, the carboxylic acid group is esterified using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions: 7-Trifluoromethoxy-1H-indazole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and thioesters.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 7-Trifluoromethoxy-1H-indazole-3-carboxylic acid methyl ester can be achieved through various methods, often involving the modification of indazole derivatives. The compound is derived from 1H-indazole-3-carboxylic acid, which serves as a precursor in multiple synthetic pathways. For example, one method involves the reaction of 1H-indazole-3-carboxylic acid with carbonyldiimidazole in DMF (dimethylformamide) to yield derivatives with enhanced properties .
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 1H-indazole-3-carboxylic acid | DMF, Carbonyldiimidazole | 81.4% |
| 2 | N,O-Dimethylhydroxylamine-HCl | Heating at 65°C | 75.4% |
Antimicrobial Properties
Research has demonstrated that derivatives of indazole compounds, including those containing the trifluoromethoxy group, exhibit significant antimicrobial activities. For instance, studies have shown that certain synthesized indazole derivatives have effective inhibition against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating their potential as antimicrobial agents .
Anticancer Potential
This compound has also been evaluated for its anticancer properties. The compound has shown promising results in vitro against various human tumor cell lines, with notable antimitotic activity . The National Cancer Institute's screening revealed that certain derivatives possess significant cytotoxic effects, making them potential candidates for further development as anticancer therapeutics.
Therapeutic Applications
The unique trifluoromethoxy group enhances the lipophilicity and overall pharmacokinetic profile of the indazole scaffold, which may lead to improved bioavailability and efficacy in therapeutic applications. The compound is being explored for use in treating conditions such as:
Mechanism of Action
The mechanism by which 7-trifluoromethoxy-1H-indazole-3-carboxylic acid methyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound's binding affinity and selectivity towards these targets, leading to specific biological responses.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 7-trifluoromethoxy-1H-indazole-3-carboxylic acid methyl ester with structurally related indazole and indole derivatives:
Key Differences and Implications
Electronic Effects: The trifluoromethoxy group in the target compound is strongly electron-withdrawing, which may stabilize the indazole ring and influence binding to biological targets. The chloro substituent in 7-chloro-3-methyl-1H-indole-2-carboxylic acid introduces electrophilicity, making it reactive in nucleophilic environments .
Solubility and Bioavailability :
- The methyl ester in the target compound and methyl 7-methoxy analog enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- The carboxylic acid in 3-phenyl-1H-indazole-7-carboxylic acid hydrochloride improves water solubility (as a salt), favoring pharmacokinetic profiles for oral administration .
Biological Activity: Indazole derivatives are often explored as kinase inhibitors (e.g., VEGF, JAK), where substituents like -OCF₃ could enhance target affinity. Indole derivatives (e.g., 7-chloro-3-methyl) are less common in kinase targeting but may exhibit distinct biological roles due to differences in aromaticity and hydrogen-bonding capacity .
Notes
Structural Considerations: Indazole vs. Indole: The presence of two adjacent nitrogen atoms in indazole (vs. Fluorinated groups like -OCF₃ are prioritized in drug design for their metabolic stability but may pose synthetic challenges .
Analytical Applications :
- Methyl esters of carboxylic acids (e.g., fatty acid methyl esters in GC-MS analysis) are common in analytical chemistry, but the indazole core distinguishes the target compound for specialized applications .
Biological Activity
7-Trifluoromethoxy-1H-indazole-3-carboxylic acid methyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for pharmaceutical development.
Chemical Structure and Properties
The compound belongs to the indazole family, characterized by a fused bicyclic structure that includes a five-membered ring containing nitrogen atoms. The presence of the trifluoromethoxy group significantly influences its electronic properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 283.18 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may act as an enzyme inhibitor or modulate receptor activity, influencing cellular signaling pathways. The trifluoromethoxy group enhances lipophilicity, potentially improving cell membrane permeability.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against a range of pathogens, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell growth in vitro. Specific studies have highlighted its effectiveness against certain cancer cell lines, indicating potential as an anticancer agent .
- Anti-inflammatory Effects : There is emerging evidence suggesting that the compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various indazole derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential therapeutic applications .
- Cancer Cell Line Inhibition : In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound inhibited cell proliferation with IC50 values in the low micromolar range. Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways .
- Inflammatory Response Modulation : Research examining the compound's effects on cytokine production showed a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in stimulated macrophages, indicating its potential role as an anti-inflammatory agent .
Q & A
Q. What mechanistic insights can be gained from isotopic labeling (e.g., ¹⁸O) in ester hydrolysis studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
